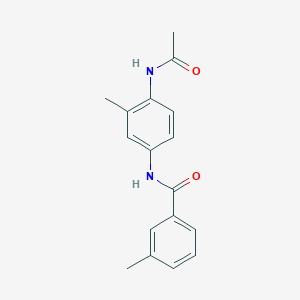
(2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of (2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone varies depending on its application. In cancer cells, this compound induces apoptosis by activating the caspase cascade, a series of proteases that are involved in programmed cell death. In Alzheimer's disease, this compound inhibits the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, thereby increasing the levels of acetylcholine in the brain. In herbicides and fungicides, this compound inhibits the activity of photosystem II and the growth of various fungi, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone vary depending on its application. In cancer cells, this compound induces apoptosis, leading to cell death. In Alzheimer's disease, this compound increases the levels of acetylcholine in the brain, thereby improving memory and learning. In herbicides and fungicides, this compound inhibits the activity of photosystem II and the growth of various fungi, respectively, leading to the death of plants and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
For research on this compound include further studies on its mechanism of action, development of more efficient and cost-effective methods for its synthesis, and studies on its potential applications in other fields.
Métodos De Síntesis
The synthesis of (2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone has been achieved using different methods. One of the most commonly used methods involves the reaction of 2,3-dimethylindole-7-carboxylic acid with 2-methyl-4-(morpholin-4-yl)butan-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. This method yields the desired product in good to excellent yields.
Aplicaciones Científicas De Investigación
(2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied as a potential drug for the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
In agriculture, (2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone has been studied as a potential herbicide due to its ability to inhibit the activity of photosystem II, a protein complex that is involved in photosynthesis. This compound has also been studied as a potential fungicide due to its ability to inhibit the growth of various fungi.
In material science, (2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone has been studied as a potential photosensitizer for dye-sensitized solar cells due to its ability to absorb light in the visible region of the spectrum.
Propiedades
IUPAC Name |
(2,3-dimethyl-1H-indol-7-yl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10-9-18(7-8-20-10)16(19)14-6-4-5-13-11(2)12(3)17-15(13)14/h4-6,10,17H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRABUMCOHMCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=CC3=C2NC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7510294.png)
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-pyridin-3-ylpropan-1-one](/img/structure/B7510302.png)






![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-1,6-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7510359.png)


![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7510385.png)